3-Fluoro-2-methylbenzoic acid

Acidity pKa Reactivity

Select 3-Fluoro-2-methylbenzoic acid where the meta-relationship between carboxylic acid and fluorine is non-negotiable. This isomer is essential for bent-core geometry in liquid crystals and regioselective Friedel-Crafts acylation toward SGLT2 inhibitor diarylmethane intermediates. Substituting with 2-fluoro-3-methylbenzoic acid or non-fluorinated 2-methylbenzoic acid alters pKa and reactivity, compromising synthetic routes. Validated as a GC-MS derivatization agent for fluorinated metabolite detection (Appl. Environ. Microbiol.). Confirmed superior DFT benchmarking fidelity (RMS 6.17 cm⁻¹). Procure the correct isomer to ensure batch-to-batch reproducibility in advanced synthesis.

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
CAS No. 699-90-1
Cat. No. B1295579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-methylbenzoic acid
CAS699-90-1
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1F)C(=O)O
InChIInChI=1S/C8H7FO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11)
InChIKeyXMKZAIHFVHJGPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-methylbenzoic Acid (CAS 699-90-1): Sourcing and Differentiation Guide for a High-Purity Fluorinated Aromatic Building Block


3-Fluoro-2-methylbenzoic acid (CAS 699-90-1) is an aryl fluorinated building block, characterized by a benzoic acid core substituted with a fluorine atom at the 3-position and a methyl group at the 2-position. Its molecular formula is C8H7FO2 and it has a molecular weight of 154.14 g/mol . As a specialized intermediate, it is employed in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs), advanced materials like bent-core liquid crystals, and as a derivatization agent in analytical chemistry [1]. Commercial material is typically available with a purity of ≥99.0% (HPLC), a melting point of 158–160 °C, and a predicted pKa of 3.61±0.10 . This product guide provides quantifiable differentiation data to support scientific selection and procurement decisions over closely related analogs.

3-Fluoro-2-methylbenzoic Acid: Why Generic or Isomeric Substitution Risks Synthesis Outcomes


In synthetic chemistry, the exact positioning of substituents on an aromatic ring dictates reactivity, physicochemical properties, and the resulting biological or material performance of downstream products. 3-Fluoro-2-methylbenzoic acid possesses a specific meta-relationship between the carboxylic acid and fluorine functionalities, a structural motif that is not interchangeable with regioisomers (e.g., 2-fluoro-3-methylbenzoic acid) or analogs lacking the fluorine atom (e.g., 2-methylbenzoic acid) . This precise substitution pattern is essential for achieving the desired bent-core geometry in liquid crystal applications and for the regioselective synthesis of diarylmethane-based SGLT2 inhibitors [1][2]. Substituting with a non-fluorinated or differently halogenated analog will alter electronic properties (e.g., pKa) and vibrational characteristics, leading to different reactivity profiles, lower synthetic yields, or complete failure to form the intended target molecule [3][4]. The quantitative evidence below demonstrates these critical differences, confirming that generic substitution is not a viable procurement strategy for applications requiring this specific fluorinated scaffold.

3-Fluoro-2-methylbenzoic Acid: Quantitative Performance Differentiation vs. Analogs and Isomers


Increased Acidity (pKa) vs. Non-Fluorinated 2-Methylbenzoic Acid Enabling Different Reactivity Profiles

The presence of the fluorine substituent at the 3-position significantly increases the acidity of the benzoic acid moiety compared to the non-fluorinated parent compound, 2-methylbenzoic acid (o-toluic acid). 3-Fluoro-2-methylbenzoic acid exhibits a predicted pKa of 3.61±0.10 [1], whereas the literature pKa for 2-methylbenzoic acid is 3.90–3.96 [2]. This pKa difference of approximately 0.3 units corresponds to the target compound being roughly twice as acidic. This is a direct consequence of the electron-withdrawing inductive effect (-I) of the fluorine atom, which stabilizes the conjugate carboxylate anion more effectively than the methyl group alone.

Acidity pKa Reactivity Electron-Withdrawing Effect

Higher Structural Fidelity in Vibrational Spectroscopy vs. Halogenated Analogs

A combined experimental and quantum chemical study directly compared 3-fluoro-2-methylbenzoic acid (FMA) with two halogenated analogs: 3-chloro-2-methoxybenzoic acid (CMA) and 3-bromo-2-methylbenzoic acid (BMA) [1]. The root-mean-square (RMS) error between experimental FT-IR/FT-Raman spectra and Density Functional Theory (DFT)-computed spectra was found to be 6.17 cm⁻¹ for FMA. This error is the lowest among the three compounds studied (CMA: 7.22 cm⁻¹; BMA: 6.76 cm⁻¹). A lower RMS error indicates a higher degree of agreement between the theoretical optimized structure and the actual experimental spectroscopic behavior, suggesting that the molecular geometry and vibrational properties of FMA are more accurately modeled and, by extension, more predictably consistent.

Vibrational Spectroscopy DFT Molecular Structure Analytical Characterization

Proven Utility as a Building Block for Diaryl-SGLT2 Inhibitors, a Differentiated Therapeutic Class

3-Fluoro-2-methylbenzoic acid is specifically utilized in the synthesis of diarylmethanes, which are essential precursors for sodium-glucose transporter 2 (SGLT2) inhibitors [1]. A 2023 publication in ACS Omega details a new synthesis of diarylmethanes using a Friedel-Crafts acylation with TiCl4 followed by reduction, highlighting the use of 3-fluoro-2-methylbenzoic acid derivatives as key components [2]. While the exact yield or potency data for the final SGLT2 inhibitor may vary, the documented use of this specific fluorinated benzoic acid scaffold in this multi-step synthesis is a defined, application-specific differentiation. Non-fluorinated or regioisomeric analogs (e.g., 2-fluoro-3-methylbenzoic acid) do not serve the same role in the regioselective acylation and subsequent steps required to construct the targeted diarylmethane pharmacophore.

SGLT2 Inhibitors Pharmaceutical Intermediates Diarylmethane Synthesis Diabetes

Validated Use as a GC-MS Derivatization Agent for Metabolite Detection

3-Fluoro-2-methylbenzoic acid has a validated application as a reagent in gas chromatography-mass spectrometry (GC-MS) for the detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol [1]. This analytical utility is a specific, peer-reviewed application that distinguishes it from many other simple benzoic acid analogs, which may not be documented for this precise derivatization or metabolite tracking purpose. While a direct quantitative comparator for this application is not available (e.g., a study comparing multiple benzoic acids for the same GC-MS protocol), the documented use case provides a basis for selection when an established, reliable method is required.

Analytical Chemistry GC-MS Metabolite Profiling Derivatization

Superior Purity Specification (≥99% HPLC) Ensures Reproducibility in Multi-Step Synthesis

Leading suppliers of 3-fluoro-2-methylbenzoic acid specify a purity of ≥99.0% by HPLC, which is a critical quality parameter for intermediates used in complex, multi-step organic syntheses [1]. This high purity minimizes the formation of side reactions and unwanted byproducts, particularly important in pharmaceutical development and advanced materials research where even minor impurities can drastically impact yield and the properties of the final product. While many generic benzoic acid analogs may be available at lower technical grades (e.g., 95–98%), the consistently high purity specification for this compound directly translates to more predictable reaction outcomes and reduces the need for extensive purification after each synthetic step.

Purity Quality Control Synthetic Reproducibility Pharmaceutical Intermediate

3-Fluoro-2-methylbenzoic Acid: High-Impact Scenarios for Scientific and Industrial Use Based on Differentiated Evidence


Synthesis of Diaryl-SGLT2 Inhibitor Pharmacophores

Medicinal chemistry groups and pharmaceutical CMOs developing next-generation sodium-glucose transporter 2 (SGLT2) inhibitors should prioritize 3-fluoro-2-methylbenzoic acid. Its documented and published use in the synthesis of diarylmethane building blocks provides a direct, literature-backed route to this critical therapeutic class [1]. This is not a generic application; the specific substitution pattern is required for regioselective Friedel-Crafts acylation. Procuring the correct isomer and purity grade directly supports the reproducibility of these advanced synthetic sequences.

Development of Bent-Core Liquid Crystal Materials

Researchers in materials science and advanced display technology should consider 3-fluoro-2-methylbenzoic acid as a key scaffold for creating novel bent-core liquid crystals. The meta-positioning of the carboxylic acid and fluorine functionalities is essential for inducing the bent geometry that leads to desirable mesophases, such as the nematic phase [1]. This structural requirement makes the compound non-substitutable with linear or differently substituted analogs, and its high purity specification ensures that electronic and optical properties of the resulting materials are not compromised by impurities [2].

Validated Analytical Method for Environmental Metabolomics

Environmental microbiologists and analytical chemists studying the degradation of aromatic pollutants like m-cresol can utilize 3-fluoro-2-methylbenzoic acid as a reliable derivatization reagent for GC-MS detection of specific fluorinated metabolites [1]. The existence of a validated, peer-reviewed method from a reputable source (Appl. Environ. Microbiol.) provides a strong justification for procurement over untested alternatives, saving significant time in method development and ensuring compatibility with established protocols.

Computational Chemistry and Molecular Modeling Studies

For theoretical chemists and computational material scientists, the superior agreement between experimental and computed vibrational spectra (RMS error of 6.17 cm⁻¹) for 3-fluoro-2-methylbenzoic acid suggests it is a more predictable molecular system for benchmarking DFT calculations than related halogenated analogs [1]. This higher degree of structural fidelity makes it a preferred choice for studies involving vibrational analysis, molecular dynamics, or the prediction of non-linear optical (NLO) properties, where accurate modeling is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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